

Application Notes and Protocols for High-Throughput Screening with MAP855

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Compound of Interest

Compound Name: MAP855

Cat. No.: B10827909

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Introduction

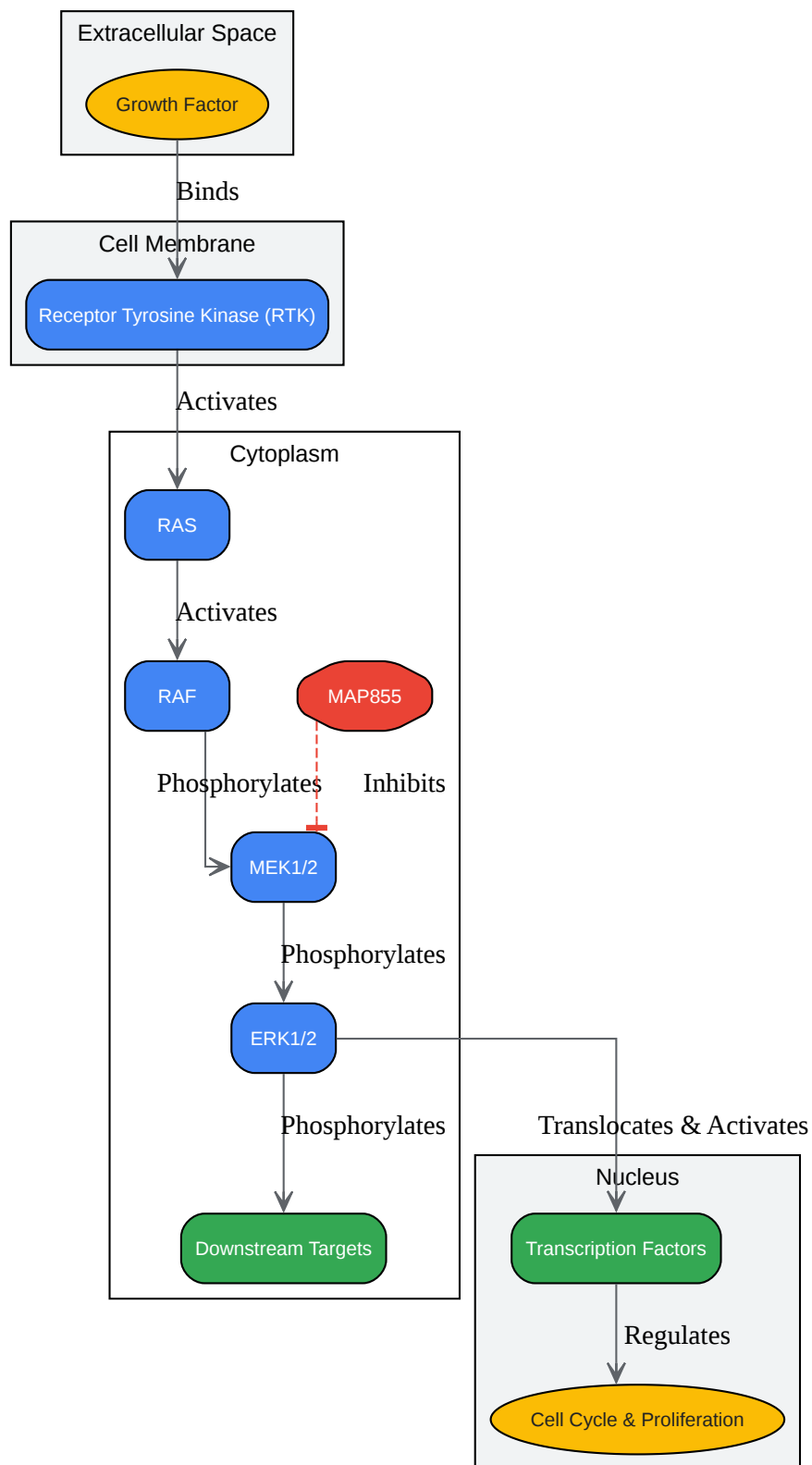
MAP855 is a potent, selective, and orally active ATP-competitive inhibitor of MEK1/2 kinases. [1] It demonstrates equipotent inhibition of both wild-type and mutant forms of MEK1/2, making it a valuable tool for research and a potential candidate for drug development in cancers with a constitutively activated MAPK/ERK pathway. [1][2][3] Mutations in MEK1/2 have been identified as a mechanism of resistance to BRAF/MEK inhibitor treatments, highlighting the need for novel inhibitors like **MAP855**. [2][3] This document provides detailed application notes and protocols for the use of **MAP855** in high-throughput screening (HTS) assays to identify and characterize modulators of the MAPK/ERK signaling pathway.

Mechanism of Action

MAP855 targets MEK1 and MEK2, dual-specificity protein kinases that are central components of the RAS/RAF/MEK/ERK signaling cascade. [4][5][6] This pathway regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. [6][7] By inhibiting MEK1/2, **MAP855** prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting the growth of cancer cells driven by this pathway. [1][8]

Signaling Pathway

The MAPK/ERK signaling pathway is a highly conserved cascade of protein kinases that transmits signals from the cell surface to the nucleus.



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Caption: The MAPK/ERK signaling pathway and the inhibitory action of **MAP855** on MEK1/2.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency and pharmacokinetic parameters of **MAP855**.

Table 1: In Vitro Potency of **MAP855**

Parameter	Value	Cell Line	Reference
MEK1 ERK2 Cascade IC50	3 nM	A375	[1]
pERK EC50	5 nM	A375	[1]

Table 2: In Vivo Pharmacokinetic Parameters of **MAP855** in Rodents

Species	Dose (i.v.)	Dose (p.o.)	Bioavailability	Clearance	Reference
Mouse	3 mg/kg	10 mg/kg	Good	Medium	[1]
Rat	3 mg/kg	10 mg/kg	Good	Medium	[1]

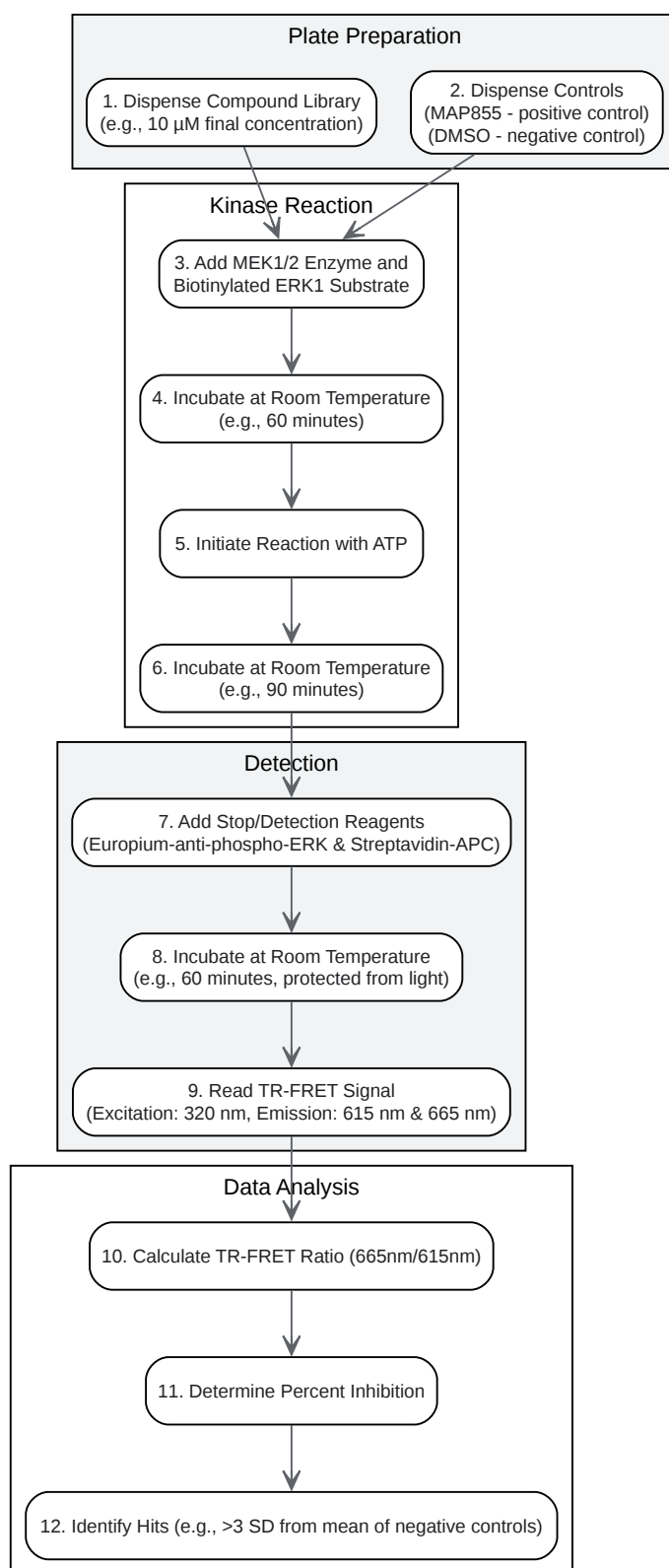
High-Throughput Screening Protocols

Two primary types of assays are recommended for high-throughput screening of compounds targeting the MEK1/2-ERK pathway: biochemical assays and cell-based assays.

Biochemical HTS Assay for MEK1/2 Inhibition

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for measuring kinase activity in a high-throughput format.

Experimental Workflow: Biochemical TR-FRET Assay



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Caption: Workflow for a biochemical TR-FRET high-throughput screening assay for MEK1/2 inhibitors.

Detailed Protocol:

Materials:

- 384-well low-volume white plates
- Recombinant active MEK1 or MEK2 enzyme
- Biotinylated ERK1 substrate
- ATP
- **MAP855** (positive control)
- DMSO (negative control)
- TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-ERK antibody and Streptavidin-Allophycocyanin (APC))
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
- Stop/Detection buffer

Procedure:

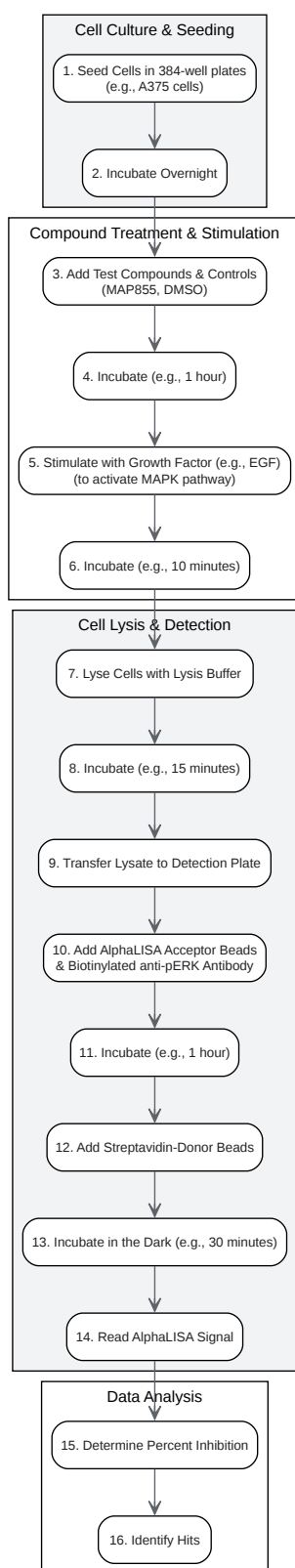
- **Compound Dispensing:** Using an acoustic liquid handler, dispense test compounds and controls into the 384-well plate. The final concentration of compounds is typically 10 μ M in a final assay volume of 20 μ L.
- **Enzyme and Substrate Addition:** Prepare a solution of MEK1/2 enzyme and biotinylated ERK1 substrate in assay buffer. Add this solution to each well of the assay plate.
- **Incubation:** Incubate the plate at room temperature for 60 minutes to allow for compound binding to the enzyme.

- **Reaction Initiation:** Prepare an ATP solution in assay buffer at a concentration equivalent to the K_m for MEK1/2. Add the ATP solution to all wells to start the kinase reaction.
- **Reaction Incubation:** Incubate the plate at room temperature for 90 minutes.
- **Detection:** Add the stop/detection reagent mix containing the Europium-labeled anti-phospho-ERK antibody and Streptavidin-APC to each well.
- **Final Incubation:** Incubate the plate for 60 minutes at room temperature, protected from light.
- **Data Acquisition:** Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm and 665 nm after excitation at 320 nm.
- **Data Analysis:** Calculate the TR-FRET ratio (665 nm / 615 nm). Determine the percent inhibition for each compound relative to the positive (**MAP855**) and negative (DMSO) controls.

Cell-Based HTS Assay for p-ERK Inhibition

This protocol describes a cell-based AlphaLISA® SureFire® Ultra™ assay to measure the phosphorylation of endogenous ERK in a cellular context.

Experimental Workflow: Cell-Based AlphaLISA Assay



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Caption: Workflow for a cell-based AlphaLISA high-throughput screening assay for p-ERK inhibition.

Detailed Protocol:

Materials:

- 384-well cell culture plates and 384-well shallow-well white detection plates
- A375 cells (or other suitable cell line with an active MAPK pathway)
- Cell culture medium
- Growth factor for stimulation (e.g., Epidermal Growth Factor - EGF)
- **MAP855** (positive control)
- DMSO (negative control)
- AlphaLISA® SureFire® Ultra™ p-ERK 1/2 (Thr202/Tyr204) Assay Kit
- AlphaLISA-compatible plate reader

Procedure:

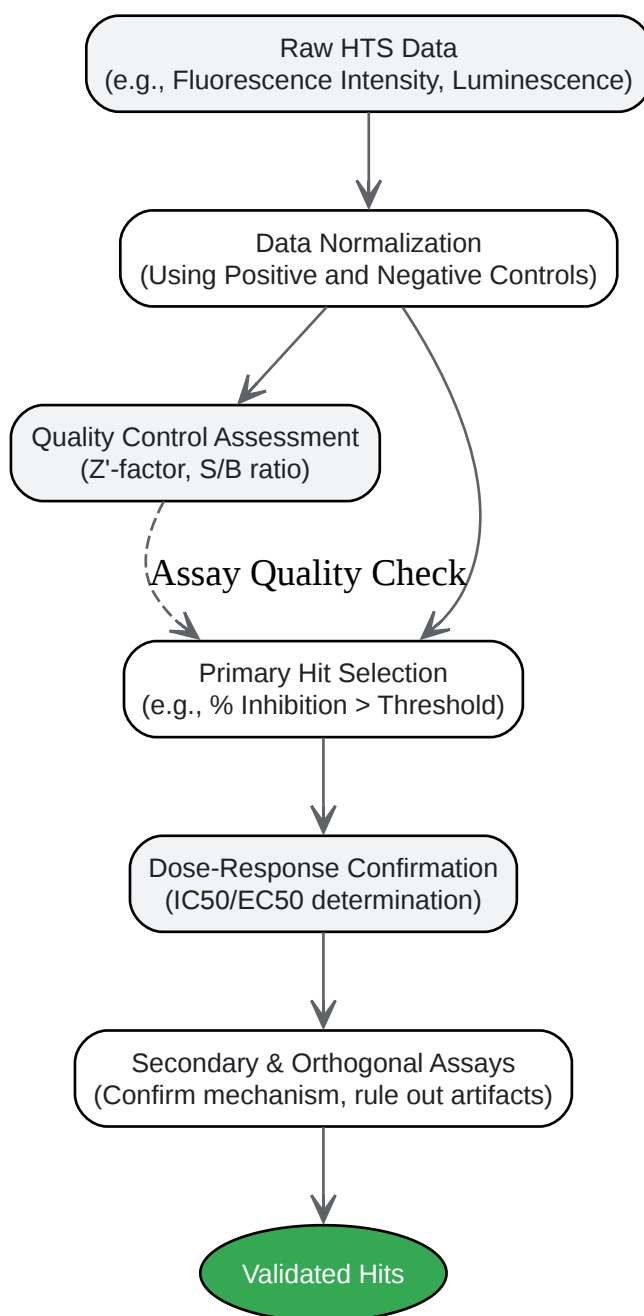
- Cell Seeding: Seed A375 cells into 384-well cell culture plates at an appropriate density and incubate overnight.
- Compound Addition: Treat cells with test compounds and controls (**MAP855** and DMSO).
- Incubation: Incubate the plates for 1 hour at 37°C.
- Cell Stimulation: Stimulate the cells with a pre-determined concentration of EGF to induce ERK phosphorylation and incubate for 10 minutes at 37°C.
- Cell Lysis: Remove the medium and add the AlphaLISA lysis buffer to each well.
- Lysis Incubation: Incubate for 15 minutes at room temperature with gentle shaking.

- **Lysate Transfer:** Transfer the cell lysate to a 384-well white detection plate.
- **Detection Reagent Addition:** Add the AlphaLISA Acceptor bead and biotinylated anti-p-ERK antibody mixture to each well.
- **Incubation:** Incubate for 1 hour at room temperature.
- **Donor Bead Addition:** Add the Streptavidin-Donor beads.
- **Final Incubation:** Incubate for 30 minutes at room temperature in the dark.
- **Data Acquisition:** Read the plate on an AlphaLISA-compatible plate reader.
- **Data Analysis:** Determine the percent inhibition of ERK phosphorylation for each compound relative to controls.

Data Analysis and Hit Identification

For both biochemical and cell-based HTS assays, robust data analysis is crucial for hit identification.

Logical Relationship: HTS Data Analysis and Hit Selection



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Caption: Logical workflow for HTS data analysis and hit validation.

Key Parameters:

- Z'-factor: A statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

- **Signal-to-Background (S/B) Ratio:** The ratio of the signal from the negative control to the signal from the positive control.
- **Percent Inhibition:** Calculated for each test compound relative to the positive and negative controls.
- **Hit Threshold:** A cut-off value for percent inhibition used to identify primary hits (e.g., greater than 3 standard deviations from the mean of the negative controls).

Validated hits from the primary screen should be further characterized in dose-response studies to determine their potency (IC₅₀ or EC₅₀) and confirmed in orthogonal secondary assays to eliminate false positives and confirm their mechanism of action.

Conclusion

MAP855 is a valuable research tool for investigating the MAPK/ERK signaling pathway. The protocols outlined in this document provide a robust framework for utilizing **MAP855** as a reference compound in high-throughput screening campaigns aimed at discovering novel modulators of MEK1/2 activity. Careful assay design, execution, and data analysis are essential for the successful identification of high-quality hit compounds for further drug development.

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